molecular formula C8H11N B138643 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 151051-65-9

3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

Cat. No.: B138643
CAS No.: 151051-65-9
M. Wt: 121.18 g/mol
InChI Key: FLSUUBAQYWDGGG-UHFFFAOYSA-N
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Description

3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic organic compound that features a fused cyclopentane and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diketones with primary amines in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated cyclopentane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

    Oxidation: Pyrrole derivatives with additional functional groups.

    Reduction: Saturated cyclopentane derivatives.

    Substitution: Substituted pyrrole compounds with diverse functional groups.

Scientific Research Applications

3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: Lacks the methyl group, which can affect its reactivity and properties.

    3-Methylpyrrole: Similar structure but without the fused cyclopentane ring.

    Cyclopenta[b]pyrrole: The parent compound without the methyl group and hydrogenation.

Uniqueness: 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is unique due to its fused ring system and the presence of a methyl group, which can influence its chemical reactivity and potential applications. The combination of these structural features makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-5-9-8-4-2-3-7(6)8/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSUUBAQYWDGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Reactant of Route 2
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Reactant of Route 3
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Reactant of Route 4
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Reactant of Route 5
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Reactant of Route 6
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

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